molecular formula C18H15BrN4O3S2 B2666902 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 362501-42-6

2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2666902
CAS No.: 362501-42-6
M. Wt: 479.37
InChI Key: NZDJSFSNJRIVFU-UHFFFAOYSA-N
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Description

“2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic compound that features a thienopyrimidine core, a bromophenyl group, and an oxazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the bromophenyl group, and the attachment of the oxazole moiety. Typical reaction conditions might include:

    Formation of Thienopyrimidine Core: This could involve cyclization reactions using sulfur-containing reagents.

    Introduction of Bromophenyl Group: This might be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of Oxazole Moiety: This could involve condensation reactions with oxazole precursors.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the oxazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the thienopyrimidine core.

    Substitution: The bromophenyl group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like sodium hydride or organolithium compounds might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds with a thienopyrimidine core.

    Bromophenyl Derivatives: Compounds featuring a bromophenyl group.

    Oxazole Derivatives: Compounds containing an oxazole moiety.

Uniqueness

The unique combination of these structural features in “2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide” could confer distinct biological or chemical properties, making it a valuable compound for further study.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c1-10-8-14(22-26-10)21-15(24)9-28-18-20-13-6-7-27-16(13)17(25)23(18)12-4-2-11(19)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDJSFSNJRIVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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